This compound can be classified as:
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide typically involves several steps, starting from commercially available precursors. The general synthetic route includes:
The molecular structure of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide can be described using various structural representations:
Property | Value |
---|---|
Molecular Formula | C21H19N3OS |
Molecular Weight | 361.5 g/mol |
IUPAC Name | N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide |
InChI Key | QMZGNKDPWNAMCO-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
The compound features a benzothiophene core linked to a pyrazole ring via an ethylene bridge, along with a pyridine substituent. The presence of these heterocycles contributes to its potential biological activity.
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide is primarily based on its ability to interact with biological targets:
The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. Its structural features allow it to engage in:
The physical and chemical properties of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in different environments and applications.
N-{2-[4-(pyridin-4-y-l)-1H-pyrazol-1-y-l]ethyl}-1-benzothiophene-2-carboxamide has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2